Tioconazol

Descripción general

Descripción

Tioconazol es un medicamento antifúngico que pertenece a la clase de los imidazoles. Se utiliza principalmente para tratar infecciones causadas por hongos o levaduras, como las infecciones vaginales por levaduras, la tiña, la tiña inguinal, el pie de atleta y la pitiriasis versicolor . This compound se comercializa bajo varios nombres comerciales, incluidos Trosyd y Gyno-Trosyd . Fue patentado en 1975 y aprobado para uso médico en 1982 .

Aplicaciones Científicas De Investigación

Tioconazol tiene un amplio espectro de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se estudia por sus propiedades antifúngicas y su capacidad para inhibir el crecimiento de levaduras patógenas humanas . En biología, this compound se utiliza para investigar sus efectos en los procesos celulares, como el arresto del ciclo celular y la inhibición del ensamblaje de microtúbulos . En medicina, this compound se utiliza ampliamente para tratar infecciones por hongos de la piel y la candidiasis vaginal . Además, se ha explorado su potencial como agente anticancerígeno tópico en combinación con otros fármacos anticancerígenos sistémicos .

Mecanismo De Acción

Tioconazol ejerce sus efectos antifúngicos al interactuar con la 14-alfa demetilasa, una enzima citocromo P-450 responsable de convertir el lanosterol en ergosterol, un componente esencial de la membrana de la levadura . Al inhibir este proceso enzimático, this compound interrumpe la síntesis de ergosterol, lo que lleva a un aumento de la permeabilidad celular y, en última instancia, a la muerte de las células fúngicas . This compound también exhibe efectos antibacterianos sobre ciertas bacterias coco Gram positivas .

Análisis Bioquímico

Biochemical Properties

Tioconazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily targets the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol . By inhibiting this enzyme, tioconazole disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to increased cellular permeability and ultimately cell death . Additionally, tioconazole exhibits antibacterial effects on certain Gram-positive cocci bacteria .

Cellular Effects

Tioconazole has significant effects on various types of cells and cellular processes. It inhibits the growth of human pathogenic yeasts, including Candida albicans and other species of the genus Candida . By disrupting the synthesis of ergosterol, tioconazole increases the permeability of the fungal cell membrane, leading to cell lysis and death . In addition to its antifungal properties, tioconazole has been shown to have antibacterial effects on certain Gram-positive cocci bacteria . This dual action makes tioconazole a potent agent against both fungal and bacterial infections.

Molecular Mechanism

The molecular mechanism of tioconazole involves its interaction with 14-alpha demethylase, a cytochrome P-450 enzyme . By binding to this enzyme, tioconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the synthesis of the fungal cell membrane . This inhibition leads to increased cellular permeability and cell death. Additionally, tioconazole has been shown to induce toxicity in HeLa cells through tubulin binding and depolymerization of microtubules . This cytotoxic mechanism involves cell cycle arrest and disruption of microtubule dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tioconazole change over time. Tioconazole is known for its stability and long-lasting effects. Studies have shown that tioconazole exhibits fungicidal activity in vitro against Candida albicans and other species of the genus Candida The stability of tioconazole allows for sustained antifungal activity over extended periods

Dosage Effects in Animal Models

The effects of tioconazole vary with different dosages in animal models. Studies have shown that tioconazole exhibits dose-dependent antifungal activity . At higher doses, tioconazole can cause toxic or adverse effects, including irritation and sensitization . It is important to determine the optimal dosage of tioconazole to achieve maximum efficacy while minimizing potential side effects. Animal studies have provided valuable insights into the dosage effects of tioconazole and its therapeutic potential.

Metabolic Pathways

Tioconazole is involved in specific metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . By inhibiting 14-alpha demethylase, tioconazole disrupts the synthesis of ergosterol, a key component of the fungal cell membrane This inhibition leads to increased cellular permeability and cell death

Transport and Distribution

Tioconazole is transported and distributed within cells and tissues through specific mechanisms. It is primarily absorbed intravaginally and distributed in vaginal fluid . The systemic absorption of tioconazole is minimal, with low levels detected in the bloodstream

Subcellular Localization

The subcellular localization of tioconazole is primarily within the fungal cell membrane . By inhibiting the synthesis of ergosterol, tioconazole disrupts the integrity of the fungal cell membrane, leading to increased cellular permeability and cell death

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de tioconazol implica una reacción de desplazamiento entre 1-(2,4-diclorofenil)-2-(1H-imidazol-1-il)etanol y 2-cloro-3-(clorometil)tiofeno . Un método consiste en agregar dimetilformamida (DMF), imidazol y escamas de sosa cáustica a un recipiente de reacción, calentar la mezcla a 110-115 °C y luego enfriarla a 50-55 °C. Se agrega gota a gota una solución de DMF de 2-cloro-1-(2,4'-diclorofenil)etanol, y la temperatura se mantiene a 50-55 °C durante 1 hora. Luego, la mezcla se calienta a 110-115 °C durante 4 horas, seguido de la adición de escamas de sosa cáustica y 2-cloro-3-clorometil tiofeno .

Métodos de Producción Industrial: En la producción industrial, se puede utilizar la tecnología de síntesis por microondas. Este método implica el uso de 2-cloro-1-(2,4-diclorofenil)etanol, imidazol y 2-cloro-3-clorometil tiofeno como materias primas, con líquido iónico como catalizador e hidróxido de sodio como álcali. La N-alquilación de 2-cloro-1-(2,4-diclorofenil)etanol e imidazol, seguida de la O-alquilación, se lleva a cabo en un solvente en un solo recipiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Tioconazol se somete a diversas reacciones químicas, incluidas reacciones de sustitución. La reacción principal implica el desplazamiento de un átomo de cloro en 2-cloro-3-(clorometil)tiofeno por el derivado de imidazol .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen dimetilformamida (DMF), imidazol, escamas de sosa cáustica y 2-cloro-3-clorometil tiofeno . Las condiciones de reacción normalmente implican calentar la mezcla a temperaturas específicas y mantener esas temperaturas durante una duración determinada .

Productos Principales Formados: El producto principal formado a partir de la síntesis de this compound es el propio compuesto antifúngico, que se utiliza en varias formulaciones farmacéuticas para tratar infecciones por hongos .

Comparación Con Compuestos Similares

Tioconazol es similar a otros compuestos antifúngicos imidazólicos, como miconazol, clotrimazol y ketoconazol . this compound es único en su capacidad para utilizarse en dosis de un día para infecciones vaginales por levaduras, en contraste con las duraciones de tratamiento más largas requeridas por otros antifúngicos . Además, this compound ha demostrado tener un espectro más amplio de actividad contra varios patógenos fúngicos y bacterianos .

Lista de Compuestos Similares:- Miconazol

- Clotrimazol

- Ketoconazol

- Fluconazol

- Itraconazol

This compound destaca por su formulación única y su amplia actividad, lo que lo convierte en un valioso agente antifúngico tanto en entornos clínicos como de investigación.

Propiedades

IUPAC Name |

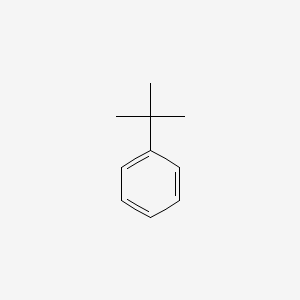

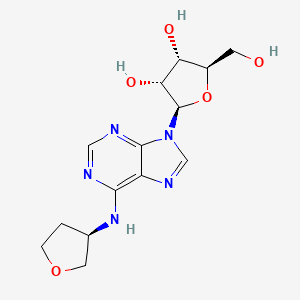

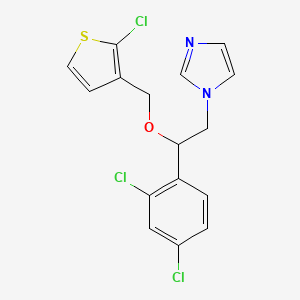

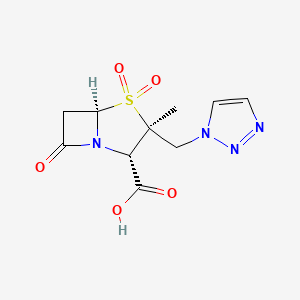

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHHHPZILQDDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046619 | |

| Record name | Tioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.65e-02 g/L | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tioconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane. In this way, tioconazole inhibits ergosterol synthesis, resulting in increased cellular permeability. Tioconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms and the uptake of purine, impair triglyceride and/or phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane by blocking the ion transport pathway known as the Gardos channel. | |

| Record name | Tioconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65899-73-2 | |

| Record name | Tioconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65899-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065899732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tioconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57Y5X1117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tioconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tioconazole?

A1: Tioconazole, an imidazole antifungal agent, primarily exerts its effect by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. [, ] This inhibition disrupts membrane integrity, leading to fungal cell death. []

Q2: How does Tioconazole's mechanism of action differ from other antifungal agents?

A2: While Tioconazole shares the ergosterol biosynthesis inhibition mechanism with other azole antifungals, it demonstrates a unique ability to exert fungicidal effects independent of the fungal growth phase. [] Unlike some azoles, which primarily target actively dividing cells, Tioconazole can effectively eliminate both actively growing and stationary-phase fungal cells. []

Q3: What is the molecular formula and weight of Tioconazole?

A3: Tioconazole has a molecular formula of C16H13Cl3N2OS and a molecular weight of 387.7 g/mol. [, , ]

Q4: Which spectroscopic techniques are commonly employed to characterize Tioconazole?

A4: Tioconazole characterization often involves techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural arrangement, and molecular mass, respectively.

Q5: What is the bioavailability of topically applied Tioconazole?

A5: Topical application of Tioconazole results in minimal systemic absorption, leading to low systemic bioavailability. [, ] This characteristic minimizes the risk of systemic side effects associated with oral antifungal agents.

Q6: How long does Tioconazole persist in vaginal fluids after a single topical application?

A6: Studies show that after a single intravaginal application, Tioconazole concentrations in vaginal fluid remain above the minimum inhibitory concentrations (MIC) for most fungal and bacterial pathogens for up to 72 hours. [] This sustained presence contributes to its effectiveness in treating vaginal infections.

Q7: What is the in vitro activity of Tioconazole against various fungal species?

A7: In vitro studies demonstrate Tioconazole's broad-spectrum antifungal activity. [, ] It effectively inhibits the growth of various Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis. [, , ] Additionally, it shows potent activity against dermatophytes like Trichophyton spp. and Microsporum spp., as well as some molds like Alternaria spp. and Acremonium spp. [, ]

Q8: What animal models are used to study Tioconazole's efficacy?

A8: Mouse models are commonly employed to investigate Tioconazole's in vivo efficacy. [] For instance, studies in mice infected with Candida albicans have demonstrated Tioconazole's ability to significantly reduce fungal burden in the kidneys. []

Q9: Are there any reported cases of resistance to Tioconazole?

A9: Although Tioconazole demonstrates potent antifungal activity, some studies report emerging resistance, particularly among specific Candida species like Candida glabrata. [] This highlights the importance of monitoring resistance patterns and exploring alternative treatment strategies.

Q10: What strategies are employed to enhance Tioconazole delivery?

A10: Researchers are exploring novel drug delivery systems to enhance Tioconazole's efficacy and overcome limitations associated with conventional formulations. [, ] For example, incorporating Tioconazole into lipid-based drug delivery systems like self-microemulsifying drug delivery systems (SMEDDS) has shown potential in improving its oral bioavailability. []

Q11: How effective is Tioconazole nail solution in treating onychomycosis?

A11: Tioconazole nail solution, specifically a 28% formulation, has demonstrated efficacy in treating onychomycosis. [] Studies show that combined therapy with oral griseofulvin and topical tioconazole nail solution leads to higher clinical and mycological remission rates compared to oral griseofulvin alone. []

Q12: What analytical methods are used to quantify Tioconazole in biological samples?

A12: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying Tioconazole in biological samples like plasma and vaginal fluid. [, ] This method allows for sensitive and specific determination of Tioconazole concentrations.

- Tioconazole exhibits activity against some Gram-positive bacteria, including Staphylococcus and Enterococcus species. []

- Allergic contact dermatitis to Tioconazole has been reported, with some cases showing cross-sensitivity to other imidazole antifungal agents. [, , , ]

- Tioconazole has shown potential as an autophagy inhibitor by targeting ATG4 proteins, suggesting possible applications in cancer therapy. []

- Computational studies, including docking and molecular dynamics simulations, are employed to understand Tioconazole's interactions with its target proteins and guide the development of more potent and selective analogs. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)